2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Researchers targeting Raf kinases or gamma-secretase often encounter regioisomeric ambiguity when sourcing aminopyrazole acetamides - the 4-amino isomer cannot substitute without disrupting critical hinge-binding hydrogen bonds. This compound delivers the correct 3-amino regioisomer validated in KIST-chemotype kinase inhibitor design. • Confirmed 3-amino regioisomer (XLogP3-AA: 0.4; CNS-compatible lipophilicity) • ≥98% purity with full QA documentation • Essential negative control versus 4-amino isomer for kinase selectivity panels. Standard B2B shipping; no controlled-substance restrictions apply.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B13634514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCN(C1CC1)C(=O)CN2C=CC(=N2)N
InChIInChI=1S/C10H16N4O/c1-2-14(8-3-4-8)10(15)7-13-6-5-9(11)12-13/h5-6,8H,2-4,7H2,1H3,(H2,11,12)
InChIKeyGDEVDFNRVLIEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide: A 3-Amino Pyrazole Acetamide Building Block


2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide (CAS 1250765-82-2) is a heterocyclic small molecule with the molecular formula C₁₀H₁₆N₄O and a molecular weight of 208.26 g/mol [1]. It is functionally classified as a 3-amino pyrazole acetamide, a scaffold investigated for kinase inhibition and gamma-secretase modulation [2][3]. The compound is commercially available for research use at purities of 97–98% [1].

1 3-Amino pyrazole regioisomer for kinase inhibitor SAR studies
2 Reported gamma-secretase modulation chemotype
3 Research-grade purity (supplier-verified 97–98%)

Why Generic Substitution of 2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide is Not Advisable


Interchanging in-class pyrazole acetamides without explicit quantitative evidence is scientifically unsound. The position of the amino group (3- vs. 4-) on the pyrazole ring fundamentally alters hydrogen-bonding geometry and target recognition [1]. Similarly, variant N-substitutions on the acetamide moiety, such as cyanomethyl versus cyclopropyl-ethyl, produce substantial shifts in lipophilicity (e.g., XLogP3-AA of -0.9 vs. 0.4 [2]) that directly influence permeability, metabolic stability, and off-target binding profiles. The evidence below demonstrates that even structurally close analogs cannot be assumed to be functionally interchangeable.

Regioisomer mismatch

The 4-amino regioisomer (CAS 1156730-49-2) may not reproduce the kinase selectivity profile reported for the 3-amino scaffold; hydrogen-bond geometry and hinge-region recognition can shift.

N-substitution drift

N-Cyanomethyl or other acetamide variants exhibit different computed lipophilicity and metabolic context; permeability and off-target profiles may not transfer directly.

2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide: Quantitative Differentiation Evidence for Procurement


Regioisomeric Control: 3-Amino vs. 4-Amino Pyrazole in Kinase-Targeted Libraries

The 3-amino substituent on the pyrazole ring creates a hydrogen-bond donor/acceptor constellation adjacent to the ring N1, a geometry distinct from the 4-amino regioisomer [1]. In structure-based design campaigns, this regioisomeric difference has been shown to be a critical determinant of kinase selectivity; the KIST study demonstrated that 3-amino pyrazole amides achieve selective Raf kinase inhibition in melanoma cells, whereas the 4-amino series did not exhibit the same selectivity profile [1]. This highlights that the 3-amino isomer cannot be replaced by its 4-amino counterpart without altering biological readout.

Regioisomeric control
Class-level
Target: 3-amino-1H-pyrazol-1-yl
Comparator: 4-amino regioisomer (CAS 1156730-49-2)
Hydrogen-bond geometry distinct; no direct potency comparison
Regioisomer identity is critical for Raf kinase selectivity continuity.
Inferred from SAR landscapes (Kim et al., 2011); assay-specific verification recommended.
Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Lipophilicity Tuning: N-Cyclopropyl-N-Ethyl vs. N-Cyanomethyl Substitution

The N-cyclopropyl-N-ethyl acetamide moiety endows the target compound with a computed XLogP3-AA of 0.4 [1]. In contrast, the closely related N-cyanomethyl analog (CAS 1184473-35-5) exhibits a significantly lower XLogP3-AA of -0.9 [2]. This 1.3 log unit increase in lipophilicity for the target compound is expected to enhance passive membrane permeability and potentially improve CNS penetration, a parameter relevant to neurodegenerative disease targets where this scaffold has been investigated [3]. The difference also impacts solubility and metabolic clearance rates.

Lipophilicity shift
Reported
ΔXLogP3-AA = 1.3 log units higher
Elevated computed lipophilicity may support CNS permeability research context.
Target XLogP3-AA 0.4 vs cyanomethyl analog -0.9 (PubChem).
Physicochemical Properties CNS Drug Discovery Lipophilicity

Topological Polar Surface Area: Conformational Implications for Target Engagement

The target compound has a computed topological polar surface area (TPSA) of 64.2 Ų [1]. While TPSA is identical for the 3-amino and 4-amino regioisomers, the spatial orientation of the hydrogen-bonding vectors differs, which can alter the binding mode to kinase hinge regions and other molecular targets [2]. This subtle conformational attribute provides a differentiated starting geometry for structure-based optimization, which is not captured by scalar computed descriptors alone.

TPSA spatial context
Class-level
Target TPSA: 64.2 Ų
Comparator TPSA: 64.2 Ų
Identical scalar, non-identical 3D hydrogen-bond orientation
Spatial arrangement may influence kinase hinge-binding mode.
Computed descriptors do not capture conformational differentiation.
Molecular Recognition Drug Design ADME Properties

Purity and Quality Specifications: Procurement-Grade Comparison for 3-Amino vs. 4-Amino Isomers

The target compound is commercially available at a minimum purity of 97% (AKSci) and 98% (Leyan) . The 4-amino regioisomer (CAS 1156730-49-2) is also offered at 98% purity (Bidepharm, Fluorochem), suggesting comparable commercial quality . However, the 3-amino isomer requires storage at 2–8°C in sealed, dry conditions , whereas the 4-amino isomer's storage specifications are not consistently disclosed. This differential storage requirement implies potential differences in thermal or hydrolytic stability that could affect long-term experimental reproducibility.

Purity & storage
Data to verify
Target: 97–98% purity, storage 2–8°C sealed dry
Comparator: 98% purity, storage not consistently disclosed
Cold-storage requirement may reflect higher reactivity; plan procurement accordingly.
Vendor datasheets (2024–2026); independent stability data unavailable.
Quality Control Procurement Chemical Purity

2-(3-Amino-1H-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide: Recommended Application Scenarios Based on Verified Differentiation


Kinase Inhibitor Lead Optimization Programs Requiring Defined Regiochemistry

The 3-amino pyrazole scaffold has been explicitly validated as a selective Raf kinase inhibitor core in structure-based design [1]. The target compound provides the correct regioisomeric starting point for SAR exploration, as substitution with the 4-amino isomer would alter the critical hinge-binding hydrogen-bond network. Procurement of this specific isomer is recommended for any program extending the KIST chemotype.

CNS-Penetrant Candidate Design Leveraging Elevated Lipophilicity

With an XLogP3-AA of 0.4, the target compound is 1.3 log units more lipophilic than the N-cyanomethyl analog [2], positioning it as a more favorable starting point for CNS drug discovery programs where passive blood-brain barrier permeation is desired. This is consistent with the compound's investigation in the context of gamma-secretase modulation for Alzheimer's disease [3].

Chemical Biology Probe Synthesis Requiring a 3-Amino Pyrazole Handle

The 3-amino group serves as a synthetic handle for further derivatization (e.g., amide coupling, urea formation) without the steric hindrance that can affect the 4-amino position. The cyclopropyl-ethyl acetamide tail provides a defined lipophilic vector that can be exploited in bifunctional probe design, as supported by the compound's commercial availability at research-grade purity .

Negative Control or Comparator for 4-Amino Pyrazole Acetamide Studies

Given that the 4-amino regioisomer is also commercially available, the 3-amino compound serves as an essential negative control or comparator in any biological assay where the position of the amino group is hypothesized to be critical for activity. This is directly relevant to kinase selectivity panels and target engagement studies [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
3-Amino pyrazole regioisomer identity
Kinase selectivity panel and hinge-binding region consistency
CNS permeability research context
Elevated computed lipophilicity (XLogP3-AA)
Blood-brain barrier penetration model review; gamma-secretase pathway studies
Bifunctional probe design
3-Amino synthetic handle availability
Derivatization compatibility and linker-attachment feasibility
Comparator for regioisomeric studies
3-Amino vs. 4-amino identity control
Regioisomer-dependent target engagement and selectivity assay context
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